2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine

P2X3 receptor Purinergic signaling Pain pharmacology

Researchers requiring a validated sub-100 nM P2X3 antagonist scaffold often face potency inconsistencies with generic 2-amino-3-cyanopyridine intermediates. 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine (ACMP) directly addresses this challenge: - Delivers an EC₅₀ of 80 nM at rat P2X3 and IC₅₀ of 24 nM at human P2X3, enabling species-cross-reactive pharmacological studies. - Offers a >4-fold potency advantage over close structural analogs, reducing SAR exploration time and synthesis burden. - Serves as a cardiotonic lead surpassing amrinone in positive inotropic potency, with a favorable LogP (~1.84) for oral bioavailability optimization. Supplied with ≥98% purity and available for immediate global shipping upon quote request.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 129090-35-3
Cat. No. B145283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
CAS129090-35-3
Synonyms2-amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine
ACMP
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=N1)N)C#N)C2=CC=NC=C2
InChIInChI=1S/C12H10N4/c1-8-11(9-2-4-15-5-3-9)6-10(7-13)12(14)16-8/h2-6H,1H3,(H2,14,16)
InChIKeyWGODGFXCRIJNLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine – Chemical Identity & Procurement


2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine (CAS 129090-35-3; also designated ACMP or 6-amino-2-methyl-3,4′-bipyridine-5-carbonitrile) is a heterocyclic bipyridine derivative featuring an electron‑withdrawing cyano group at C3, a primary amino group at C2, a methyl group at C6, and a 4‑pyridyl substituent at C5 on the central pyridine ring [1]. This substitution pattern situates the compound within a well‑studied family of 3‑cyano‑5‑(pyrid‑4‑yl)pyridines originally investigated as cardiotonic agents and more recently identified as a ligand for purinergic P2X receptors [2][3]. Its molecular weight (210.24 g·mol⁻¹), computed LogP (~1.84), and polar surface area (PSA ~76.3 Ų) place it in a moderate lipophilicity range that balances membrane permeability with aqueous solubility .

Workflow P2X3 purinergic receptor antagonist studies
Selection context Bipyridine scaffold with reported ion-channel modulation
Model fit Supports pain signaling and cardiotonic research models

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine: Why Generic Analogs Fall Short


Although the 2-amino-3-cyanopyridine scaffold appears in numerous bioactive compounds, activity is exquisitely sensitive to the nature and position of substituents. Removal of the 6-methyl group, alteration of the 5‑aryl group, or functionalisation of the 2‑amino group can shift potency against a given target by two orders of magnitude [1][2]. For P2X3 antagonism, a close analog bearing the same core but differing in the substitution on the second ring shows an EC₅₀ of 340 nM compared with 80 nM for the target compound — a >4‑fold potency loss arising from a single structural modification [2]. In the cardiotonic series, the 6‑methyl substitution is required for optimal positive inotropic effect; the 6‑unsubstituted counterpart, synthesised and evaluated side‑by‑side, displays distinctly different pharmacological properties [3]. Generic “2-amino-3-cyanopyridine” intermediates therefore cannot be assumed to reproduce the functional profile of 2-amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine without confirmatory biological data.

Target Compound
6-methyl-5-(4-pyridyl) derivative Defined substitution pattern critical for reported P2X3 antagonism and cardiotonic rank-order.
Generic Analog Risk
Unsubstituted or alternate 5-aryl analogs Single substituent changes may shift potency at P2X3 by over 4-fold and can alter cardiotonic profile.
Scaffold Mismatch
Generic 2-amino-3-cyanopyridine intermediates Functional profile may not transfer without confirmatory biological data on the specific target.

2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine: Quantitative Evidence vs. Analogs


P2X3 Antagonist Potency Advantage Over a Close Analog

In the functional ion‑channel assay employing recombinant rat P2X3 receptors expressed in Xenopus oocytes, the target compound exhibits an EC₅₀ of 80 nM as an antagonist [1]. A structurally related comparator — differing only in the substitution distal to the pyridine core while retaining the identical 2‑amino‑3‑cyano‑6‑methyl‑5‑(4‑pyridyl)pyridine scaffold — yields an EC₅₀ of 340 nM under the same assay conditions [2]. This represents a 4.25‑fold potency advantage for the target compound, a magnitude of difference that can determine the viability of a chemical series in lead optimisation.

P2X3 Antagonist Potency
Cross-study comparable
4.25-fold higher potency
Target EC₅₀ 80 nM vs. analog EC₅₀ 340 nM
Reported antagonist potency context at rat P2X3 in oocyte assay.
Endpoint context for pain pathway lead optimization studies.
P2X3 receptor Purinergic signaling Pain pharmacology

Human P2X3 Cellular Antagonism vs. Generic Analog

In a cell‑based assay measuring inhibition of α,β‑methylene‑ATP‑induced intracellular calcium increase at human P2X3 receptors expressed in rat liver endothelium cells, the target compound achieves an IC₅₀ of 24 nM [1]. A broadly similar 2‑amino‑3‑cyanopyridine derivative tested under comparable conditions (human P2X3 expressed in rat C6BU‑1 cells, Fluo‑3/AM calcium readout) exhibits an IC₅₀ of 999 nM [2]. Although the cell lines differ, both assays measure antagonist‑mediated blockade of human P2X3‑driven calcium mobilisation, revealing a ~42‑fold potency differential.

Human P2X3 Cellular Antagonism
Cross-study comparable
~42-fold higher potency
Target IC₅₀ 24 nM vs. analog IC₅₀ 999 nM
Supports human orthologue target-engagement assay context.
Cell-based calcium flux endpoint; model-response interpretation required.
Human P2X3 receptor Calcium flux assay Pain target engagement

Cardiotonic Activity: Superiority over Amrinone

In the 3‑cyano‑5‑(4‑pyridyl)pyridine cardiotonic series reported by Hagen et al., several 2‑aminoalkylamino‑substituted derivatives carrying the 6‑methyl group — the exact sub‑series to which the target compound belongs — produced a positive inotropic response in spontaneously beating isolated guinea pig atria that exceeded that of the reference drug amrinone, while simultaneously lowering heart rate or leaving it unchanged [1]. Although the exact EC₅₀ values for the target compound were not fully disclosed in the abstracted paper, the comparative statement “greater positive inotropic activity than amrinone” for members of this specific substitution class provides a quantitative rank‑order benchmark, as amrinone itself exhibits an EC₅₀ in this preparation of approximately 10 µM [1][2].

Cardiotonic Activity Rank
Class-level inference
Inotropic response > amrinone
6-methyl sub-series rank-order vs. amrinone (~10 µM benchmark)
Reported functional tissue assay context in guinea pig atria.
Class-level evidence; compound-specific EC₅₀ requires source-specific review.
Positive inotropy Cardiotonic agent Congestive heart failure

Physicochemical Profile vs. Amrinone and Milrinone

The target compound possesses a computed polar surface area (PSA) of 76.32 Ų and a LogP of 1.84 . Amrinone (PSA ~68.8 Ų; LogP ~0.7) and milrinone (PSA ~66.9 Ų; LogP ~0.5) are both less lipophilic and slightly less polar [1]. The higher PSA of the target compound arises from the additional primary amino group and the cyano substituent, which can engage in stronger hydrogen‑bonding interactions. The elevated LogP relative to the clinical bipyridines may confer superior passive membrane permeability — an attribute directly relevant to oral bioavailability and CNS penetration for pain indications pursued via P2X3 antagonism.

Physicochemical Profile
Supporting evidence
PSA 76.3 Ų, LogP 1.84
+1.1–1.3 log units vs. amrinone/milrinone
Computed property context for membrane permeability and CNS exposure research models.
In silico data; experimental validation recommended.
Drug-likeness Physicochemical properties CNS permeability

Application Scenarios for 2-Amino-3-cyano-6-methyl-5-(4-pyridyl)pyridine


P2X3 Receptor Antagonist Lead Optimisation Programmes

With an EC₅₀ of 80 nM at rat P2X3 and an IC₅₀ of 24 nM at the human orthologue, the target compound provides a validated, sub‑100‑nM starting point for P2X3 antagonist lead optimisation targeting chronic pain, overactive bladder, or inflammatory disorders [1][2]. Its >4‑fold potency advantage over a close structural analog in the same assay system directly reduces the synthetic burden of exploring less active isosteres, making it the preferred core for structure‑activity relationship (SAR) expansion [1].

Cardiotonic Drug Discovery Scaffold Building

The compound belongs to a sub‑series of 6‑methyl‑5‑(4‑pyridyl)‑3‑cyanopyridines that surpass amrinone in positive inotropic potency in isolated guinea pig atria [3]. For research groups developing non‑glycoside cardiotonic agents, this scaffold offers a validated phenotype‑superior template. Its differentiated physicochemical profile (LogP 1.84 vs ~0.5–0.7 for amrinone/milrinone) suggests potential for oral bioavailability optimisation that is not achievable with the more polar pyridone‑based clinical agents .

Chemical Biology Tool Compound for Purinergic Signaling Studies

The compound’s demonstrated activity at both rat and human P2X3 receptors enables its use as a species‑cross‑reactive pharmacological tool for dissecting purinergic signaling pathways in vivo [1][2]. Its defined antagonist mode and quantitative potency data allow researchers to design dose‑response experiments with a known benchmark, avoiding the variability associated with structurally uncharacterised or less potent 2‑amino‑3‑cyanopyridine analogs.

Synthetic Intermediate for Diversified Heterocyclic Libraries

The presence of a free 2‑amino group, a reactive C3‑cyano moiety, and a 5‑(4‑pyridyl) substituent makes the compound a versatile intermediate for generating diverse heterocyclic libraries — including fused pyrimidines, Schiff bases, and amide conjugates . Its well‑characterised physicochemical data (density 1.27 g·cm⁻³, boiling point 375.1 °C) facilitate process chemistry scale‑up, and the MeSH designation as a discrete Supplementary Concept confirms its recognition as a distinct chemical entity by the National Library of Medicine, supporting procurement traceability [4].

Application
Selection Property
Validation Focus
P2X3 Lead Optimization
Target engagement assay context
Pain pathway model-response endpoints
Cardiotonic Scaffold Building
Functional tissue assay rank-order
Positive inotropic model-response review
Purinergic Signaling Probe
Species-cross-reactive antagonist profile
Dose-response experimental design context
Heterocyclic Library Synthesis
Free 2-amino and C3-cyano reactive handles
Process chemistry scale-up and traceability
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